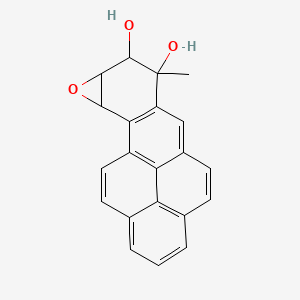
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is a complex polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its intricate structure, which includes multiple fused aromatic rings and functional groups such as diol and epoxide. It is a derivative of benzo(a)pyrene, a well-known PAH with significant environmental and biological implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- typically involves multi-step organic reactions. One common approach is the epoxidation of benzo(a)pyrene derivatives, followed by dihydroxylation. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential toxicity. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process requires stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide and diol groups into simpler alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .
Scientific Research Applications
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The diol groups facilitate these interactions by increasing the compound’s solubility and reactivity. The molecular targets include DNA bases, particularly guanine, leading to the formation of DNA adducts and subsequent mutagenesis .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzo(a,l)pyrene: Another PAH with similar structure and biological effects.
Chrysene: A simpler PAH with fewer fused rings but similar reactivity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is unique due to its specific combination of functional groups (epoxide and diol) and its methyl substitution, which influence its chemical reactivity and biological interactions.
Properties
CAS No. |
85191-60-2 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
7-methyl-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C21H16O3/c1-21(23)14-9-12-6-5-10-3-2-4-11-7-8-13(16(12)15(10)11)17(14)18-19(24-18)20(21)22/h2-9,18-20,22-23H,1H3 |
InChI Key |
CWLOPYXXOMMKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2C(O2)C3=C1C=C4C=CC5=C6C4=C3C=CC6=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
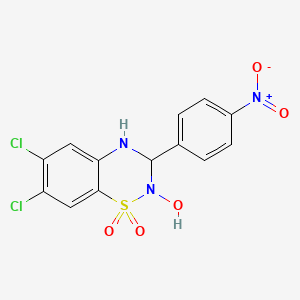
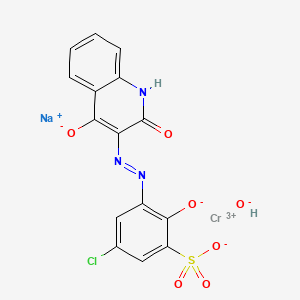
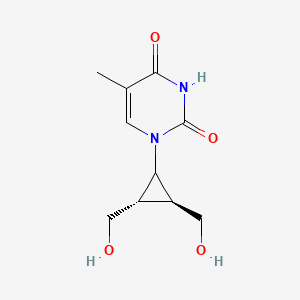
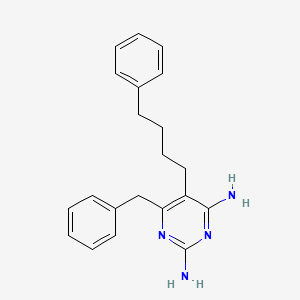
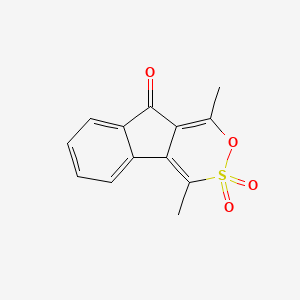

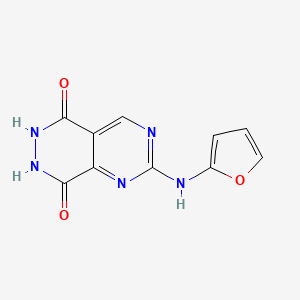
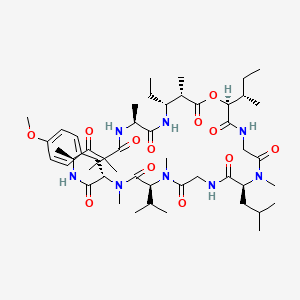
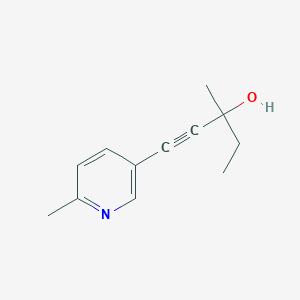
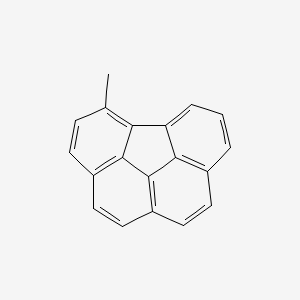
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
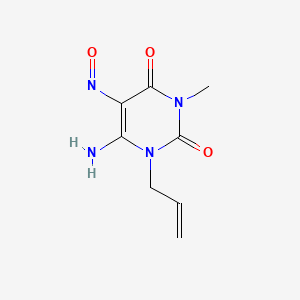
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
